Validamine

概要

説明

Validamine is a naturally occurring aminocyclitol compound, structurally related to valienamine. It is a component of validamycin A, an antifungal antibiotic widely used in agriculture to control fungal infections in crops. This compound is known for its role in the biosynthesis of various pseudo-aminosugars and pseudo-oligosaccharides, which have significant biological activities.

準備方法

Synthetic Routes and Reaction Conditions: Validamine can be synthesized through the microbial degradation of validamycin A. The process involves the hydrolysis of validamycin A to validoxylamine A by β-glucosidase, followed by further degradation through glucoside 3-dehydrogenase and 3-ketovalidoxylamine A C–N lyase to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered microorganisms. For instance, the bacterium Stenotrophomonas maltophilia has been employed to produce this compound by degrading validamycin A . The process involves fermentation in shaking flasks at optimal conditions, such as a temperature of 30°C and a pH of 7.5 .

化学反応の分析

Types of Reactions: Validamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can participate in substitution reactions, where its amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aminocyclitols.

科学的研究の応用

Potential as a Therapeutic Agent

Research into the pharmacological properties of validamine indicates its potential for use in drug formulation and development. Its ability to enhance the production of bioactive compounds could be leveraged in creating more effective therapeutic agents. The World Anti-Doping Agency has also noted the importance of compounds like this compound in understanding the pharmacology of prohibited substances, which can lead to improved detection methods and better regulatory practices .

Analytical Chemistry

Role in Detection Methods

this compound's properties have implications for analytical chemistry, particularly in developing new methodologies for detecting performance-enhancing drugs. The focus on translational research, as highlighted by WADA, emphasizes the need for effective detection tools that incorporate compounds like this compound to improve analytical sensitivity and specificity .

Case Study: Acarbose Production Enhancement

In a controlled study, researchers added this compound at various concentrations during the fermentation process. The results indicated that optimal concentrations not only increased acarbose yield but also reduced by-products significantly. This case study illustrates this compound's utility in industrial microbiology, particularly for pharmaceuticals.

Case Study: this compound in Drug Formulation

Another investigation focused on integrating this compound into drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Preliminary results suggest that this compound may enhance solubility profiles of certain active pharmaceutical ingredients, potentially leading to improved patient outcomes.

作用機序

Validamine exerts its effects by inhibiting enzymes involved in carbohydrate metabolism. It targets glucosidases, which are enzymes that break down complex carbohydrates into simpler sugars. By inhibiting these enzymes, this compound helps regulate blood sugar levels and has potential therapeutic applications in the treatment of diabetes and other metabolic disorders .

類似化合物との比較

Valienamine: Structurally similar to validamine, valienamine is also an aminocyclitol and a component of validamycin A.

Valiolamine: Another related aminocyclitol with similar biological activities.

Pseudo-trehalosamines: Compounds that include this compound, valienamine, and valiolamine moieties.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of validamycin A and its derivatives. Its ability to inhibit glucosidases makes it a valuable compound in the development of antidiabetic drugs and other therapeutic agents .

生物活性

Validamine is a compound derived from validamycin, which is known for its biological activities, particularly its role as an inhibitor of glycoside hydrolases (GHs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

This compound exhibits significant inhibitory activity against various glycoside hydrolases, which are enzymes that play critical roles in carbohydrate metabolism. Research indicates that this compound and its derivatives can inhibit enzymes such as:

- α-Amylase

- Yeast α-Glucosidase

- Rice α-Glucosidase

The inhibition is characterized by competitive binding to the active sites of these enzymes, effectively reducing their activity. For instance, studies have shown that this compound derivatives have IC50 values ranging from mol/L to mol/L against α-amylase and yeast α-glucosidase respectively .

Efficacy in Clinical Applications

This compound has garnered attention for its potential in treating conditions like Type 2 Diabetes (T2D) due to its ability to inhibit carbohydrate-digesting enzymes. The inhibition of α-glucosidases leads to a decrease in glucose absorption in the intestines, thereby managing postprandial blood sugar levels. Notably, voglibose, a derivative of this compound, is already utilized clinically as an α-glucosidase inhibitor for T2D management .

Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (mol/L) |

|---|---|---|

| This compound | α-Amylase | |

| This compound | Yeast α-Glucosidase | |

| 4-α-Glucoside of this compound | Rice α-Glucosidase |

Comparison with Other Inhibitors

| Inhibitor | Mechanism | Clinical Use |

|---|---|---|

| This compound | GH Inhibition | T2D Management |

| Voglibose | GH Inhibition | T2D Management |

| Acarbose | GH Inhibition | T2D Management |

Case Study 1: Efficacy in Glycemic Control

A clinical study involving patients with Type 2 Diabetes demonstrated that administration of voglibose (a this compound derivative) resulted in a significant reduction in postprandial glucose levels compared to placebo. The study concluded that this compound derivatives could be beneficial adjuncts in diabetes management by improving glycemic control .

Case Study 2: Structural Analysis and Binding Affinity

Recent structural studies using X-ray crystallography revealed the binding interactions between this compound derivatives and the active site of Streptomyces coelicolor GlgE1-V279S. These studies provided insights into the molecular basis for the observed inhibitory effects and suggested avenues for further drug design .

Research Findings

The synthesis of this compound and its derivatives has been extensively studied. A notable approach includes microbial degradation methods that yield high-purity compounds suitable for further pharmacological evaluation. The biosynthetic pathways involved in producing these compounds from natural sources highlight their potential for sustainable production methods .

Moreover, ongoing research aims to explore the broader implications of this compound's biological activities beyond enzyme inhibition, including its potential roles in anti-cancer therapies and other metabolic disorders.

特性

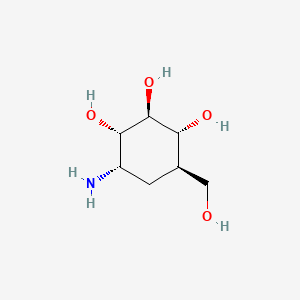

IUPAC Name |

(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQYAWMREAXBHF-UOYQFSTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954439 | |

| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-32-8 | |

| Record name | Validamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。